![molecular formula C18H16ClN3O2S B6129548 2-chloro-N-(2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}ethyl)benzamide](/img/structure/B6129548.png)
2-chloro-N-(2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}ethyl)benzamide
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Overview
Description
2-chloro-N-(2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}ethyl)benzamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}ethyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-(2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}ethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase IIα and HDAC6, that are involved in cancer cell proliferation and survival. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}ethyl)benzamide in lab experiments is its potential as an anticancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several future directions for the study of 2-chloro-N-(2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}ethyl)benzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to study its potential use in combination with other anticancer agents to improve its efficacy. Additionally, further studies are needed to determine its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
Synthesis Methods
The synthesis of 2-chloro-N-(2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}ethyl)benzamide has been reported in several research articles. One of the most common methods involves the reaction of 2-chloroethylamine hydrochloride with 4-oxo-3,4-dihydroquinazoline-2-thiol in the presence of sodium hydride. This reaction results in the formation of the intermediate, which is then treated with 2-bromo-N-(4-chlorobenzoyl)benzamide to yield the final product.
Scientific Research Applications
2-chloro-N-(2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}ethyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-chloro-N-[2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-14-7-3-1-5-12(14)17(23)20-9-10-25-11-16-21-15-8-4-2-6-13(15)18(24)22-16/h1-8H,9-11H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHZRYGHQPEYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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